synthesis pathway of latanoprost from corey lactone diol
synthesis pathway of latanoprost from corey lactone diol
An In-Depth Technical Guide to the Synthesis of Latanoprost from Corey Lactone Diol
Abstract
Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension, valued for its efficacy in reducing intraocular pressure.[1] Its complex stereochemical architecture demands a highly controlled and efficient synthetic strategy. The most established and industrially relevant pathway commences from the chiral building block, (-)-Corey lactone diol. This guide provides a comprehensive, in-depth analysis of the synthetic pathway from Corey lactone diol to latanoprost, intended for researchers, chemists, and professionals in drug development. We will dissect each critical transformation, elucidating the mechanistic rationale behind reagent selection and reaction conditions, providing detailed experimental protocols, and summarizing key data to offer a field-proven perspective on this elegant synthesis.
The Strategic Framework: A Convergent Synthesis
The synthesis of latanoprost from Corey lactone diol is a classic example of a convergent strategy. The core cyclopentane ring with its defined stereocenters is first functionalized with the "lower" or omega (ω) side-chain. Subsequently, the lactone moiety is transformed into a lactol (a cyclic hemiacetal), which serves as a masked aldehyde for the introduction of the "upper" or alpha (α) side-chain. This approach allows for the efficient and stereocontrolled construction of the complex target molecule.[2][3]
Caption: Overall synthetic workflow from Corey Lactone Diol to Latanoprost.
Elaboration of the Omega (ω) Side-Chain
The initial phase of the synthesis focuses on constructing the C13-C20 ω-chain, which contains the critical C15 hydroxyl group and the terminal phenyl ring.
Step 1: Oxidation of the Primary Hydroxyl to Corey Aldehyde
The journey begins with the selective oxidation of the primary hydroxyl group of the Corey lactone diol to an aldehyde. This transformation is pivotal as the resulting aldehyde is the electrophilic handle for installing the ω-chain.
Causality and Experimental Choice: The choice of oxidant is critical to avoid over-oxidation to a carboxylic acid and to ensure compatibility with the other functional groups, namely the secondary alcohol and the lactone. Two common, mild oxidation protocols are frequently employed:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly efficient but requires careful temperature control and handling of malodorous byproducts.
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, is operationally simple, and proceeds at room temperature, making it a popular laboratory-scale choice.[4]
Experimental Protocol (Dess-Martin Oxidation):
-
Suspend Dess-Martin periodinane (1.2-1.5 equivalents) in a dry, inert solvent such as dichloromethane (DCM).
-
Cool the suspension to 0 °C using an ice/water bath.
-
Add a solution of Corey lactone diol (1.0 equivalent) in DCM dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 40-60 minutes, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to neutralize acidic byproducts and reduce excess DMP.
-
Extract the aqueous layer with DCM, combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Corey aldehyde, which is often used directly in the next step without further purification.[4]
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a superior modification of the classical Wittig reaction for creating the ω-chain. It involves the reaction of the Corey aldehyde with a stabilized phosphonate ylide.
Causality and Experimental Choice: The HWE reaction offers two significant advantages over the traditional Wittig reaction in this context:
-
Stereoselectivity: It overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene, which is the desired geometry for this intermediate.[5][6]
-
Product Purification: The byproduct is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification compared to the triphenylphosphine oxide generated in a Wittig reaction.[7]
The required phosphonate, dimethyl (2-oxo-4-phenylbutyl)phosphonate, is prepared separately and used to generate the nucleophilic ylide in situ.
Experimental Protocol (HWE Reaction):
-
To a suspension of a strong base, such as sodium hydride (NaH, 1.1 equivalents), in a dry aprotic solvent like tetrahydrofuran (THF) or DCM at 0 °C, add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.1 equivalents) dropwise.[4]
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the phosphonate carbanion (ylide).
-
Add a solution of the crude Corey aldehyde from the previous step in the same solvent to the ylide solution at 0-5 °C.[4]
-
Stir the reaction for 1-2 hours at the same temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., acetic acid) to neutralize the mixture.[4]
-
Perform a standard aqueous workup: extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The resulting crude enone product can be purified by silica gel column chromatography.
Caption: Horner-Wadsworth-Emmons reaction mechanism workflow.
Step 3: Stereoselective Reduction of the C15-Ketone
This is arguably the most critical stereochemical step in the entire synthesis. The biological activity of latanoprost is contingent on the (S)-configuration of the hydroxyl group at the C15 position.
Causality and Experimental Choice: Achieving high diastereoselectivity requires a carefully chosen reducing agent. The bulky p-phenylbenzoyl (PPB) or benzoyl protecting groups, often used on the Corey lactone's secondary hydroxyl, can provide some steric hindrance to direct an incoming hydride.[3] However, for robust and high selectivity, specific chiral reducing agents are preferred.
-
(-)-B-Chlorodiisopinocampheylborane ("DIP-Chloride"): A highly effective and selective reagent for reducing prochiral ketones to a specific enantiomer.[8]
-
L-Selectride (Lithium tri-sec-butylborohydride): A sterically hindered hydride reagent that often provides excellent selectivity in the reduction of enones at low temperatures.[9]
Experimental Protocol (Reduction with L-Selectride):
-
Dissolve the enone intermediate in a dry, aprotic solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride (1.0 M solution in THF, 1.2-1.5 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) followed by an aqueous solution of sodium hydroxide (NaOH) at low temperature.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Perform an aqueous workup, extracting with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via silica gel column chromatography to separate the desired 15(S)-alcohol from any minor 15(R)-diastereomer.
Step 4: Hydrogenation of the ω-Chain Double Bond
For latanoprost, the C13-C14 double bond introduced during the HWE reaction must be saturated. This is a straightforward catalytic hydrogenation.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve the 15(S)-alcohol intermediate in a suitable solvent such as ethyl acetate or methanol.[4]
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at pressures ranging from atmospheric to 40-50 psi.[4][10]
-
Stir the reaction at room temperature for 3-6 hours or until hydrogen uptake ceases.[10]
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the saturated lactone intermediate, which is often pure enough for the next step.
α-Chain Installation and Final Transformations
With the ω-chain fully constructed, the focus shifts to the lactone moiety to introduce the α-chain.
Step 5: Reduction of Lactone to Lactol
The lactone is a cyclic ester and must be selectively reduced to a lactol (a cyclic hemiacetal). The lactol exists in equilibrium with its open-chain hydroxy-aldehyde form, which is the reactive species for the upcoming Wittig reaction.
Causality and Experimental Choice: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this partial reduction. It is a powerful but controllable reducing agent. The key to success is strict temperature control.
-
Stoichiometry and Temperature: Using approximately one equivalent of DIBAL-H at very low temperatures (-78 °C) allows the reaction to stop at the lactol stage.[4][11] Higher temperatures or excess DIBAL-H would lead to over-reduction to the diol, a common side reaction.
Experimental Protocol (DIBAL-H Reduction):
-
Dissolve the saturated lactone intermediate in a dry, non-protic solvent like toluene or THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add DIBAL-H (1.0 M solution in hexanes or toluene, 1.1-1.2 equivalents) dropwise at a rate that maintains the internal temperature below -70 °C.[11]
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the very slow, dropwise addition of methanol.[11]
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form. This helps to break up the aluminum salt emulsion.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude lactol, which is used immediately in the next step due to its potential instability.[12]
Step 6: Wittig Reaction for the α-Chain
The α-chain is installed using a classical Wittig reaction, which is well-suited for forming the required (Z)-double bond from an aldehyde.
Causality and Experimental Choice: The reaction utilizes the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide . A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the ylide. Potassium tert-butoxide is commonly used. The salt-free conditions of this ylide generation favor the formation of the Z-alkene.
Experimental Protocol (Wittig Reaction):
-
Suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0-2.5 equivalents) in dry THF under an inert atmosphere.
-
Add a strong base, such as potassium tert-butoxide (2.0-2.5 equivalents of a 1.0 M solution in THF), dropwise at 0 °C or room temperature. Stir until a deep orange or red color persists, indicating ylide formation.
-
Cool the ylide solution to -15 °C.
-
Add a solution of the crude lactol from the previous step in THF dropwise.
-
Stir the reaction at low temperature for several hours or overnight, allowing it to warm slowly to room temperature.
-
Quench the reaction with water. Acidify the aqueous phase to a pH of ~4-6 with a dilute acid like HCl to protonate the carboxylate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate. The crude latanoprost acid is then purified, often by column chromatography, before the final step.
Step 7: Isopropyl Esterification
The final step in the synthesis of the latanoprost molecule is the esterification of the terminal carboxylic acid of the α-chain to form the isopropyl ester prodrug.
Causality and Experimental Choice: This is a standard Sₙ2 reaction. The carboxylate anion, formed by deprotonating the latanoprost acid with a non-nucleophilic base, acts as a nucleophile, attacking an electrophilic isopropyl source.
-
Reagents: A common and effective combination is 2-iodopropane as the electrophile and a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[8]
Experimental Protocol (Esterification with Isopropyl Iodide):
-
Dissolve the latanoprost acid (1.0 equivalent) in dry DMF.
-
Add the base, cesium carbonate (1.5-2.0 equivalents), to the solution.
-
Add 2-iodopropane (2.0-3.0 equivalents) and stir the mixture at 40-50 °C for 2-3 hours, or at room temperature for a longer duration (18h), monitoring by TLC.[8]
-
Once complete, pour the reaction mixture into water and extract with an ether-based solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers extensively with water to remove DMF, then with brine.
-
Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure.
-
The final crude product is purified by high-performance liquid chromatography (HPLC) or silica gel column chromatography to yield latanoprost as a colorless oil.[13][14]
Summary of Key Transformations
The following table summarizes the critical steps, reagents, and representative yields for the synthesis of latanoprost.
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | Oxidation | Dess-Martin Periodinane, DCM | ~95% (crude) |
| 2 | HWE Olefination | Dimethyl (2-oxo-4-phenylbutyl)phosphonate, NaH, THF | 85-90% |
| 3 | Ketone Reduction | L-Selectride or (-)-DIP-Chloride, THF, -78 °C | 80-90% |
| 4 | Hydrogenation | H₂, Pd/C, Ethyl Acetate | >95% |
| 5 | Lactone Reduction | DIBAL-H, Toluene, -78 °C | ~90% (crude) |
| 6 | Wittig Reaction | (4-carboxybutyl)triphenylphosphonium bromide, K-t-BuOK, THF | 50-60% |
| 7 | Esterification | 2-Iodopropane, Cs₂CO₃ or DBU, DMF | 75-85% |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific conditions used.
Conclusion
The synthesis of latanoprost from Corey lactone diol is a masterful demonstration of modern synthetic organic chemistry. It relies on a sequence of well-established, high-yielding reactions strategically chosen to control the molecule's complex stereochemistry. Key transformations, including the E-selective Horner-Wadsworth-Emmons olefination, the diastereoselective reduction of the C15-ketone, and the Z-selective Wittig reaction, are executed with precision to build the final architecture. This pathway is not only academically elegant but also robust and scalable, making it a cornerstone in the commercial production of this vital anti-glaucoma medication. This guide provides the foundational knowledge for professionals to understand, replicate, and potentially innovate upon this important synthetic route.
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